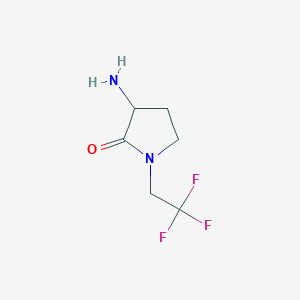

3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one

Description

The exact mass of the compound 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3N2O/c7-6(8,9)3-11-2-1-4(10)5(11)12/h4H,1-3,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWVHINYORFLENM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1N)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250382-97-8 | |

| Record name | 3-amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one (CAS Number: 1250382-97-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Trifecta of Strategic Design in Medicinal Chemistry

3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one, identified by the CAS number 1250382-97-8, is a fascinating heterocyclic compound that embodies several key principles of modern medicinal chemistry.[1][2] Its structure, featuring a pyrrolidin-2-one core, a strategically placed amino group, and a trifluoroethyl substituent, suggests its potential as a versatile building block in the design of novel therapeutics. The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a common scaffold in drug discovery due to its ability to explore three-dimensional chemical space, contributing to the stereochemistry and conformational rigidity of a molecule.[3] This can lead to enhanced binding affinity and selectivity for biological targets.

The trifluoroethyl group is a particularly noteworthy feature. The incorporation of fluorine into drug candidates is a widely employed strategy to modulate various physicochemical and pharmacological properties.[4] The trifluoromethyl group, and by extension the trifluoroethyl group, can enhance metabolic stability, increase lipophilicity, and improve binding affinity by altering the electronic properties of the molecule. This often translates to improved pharmacokinetic profiles, such as longer half-lives and better oral bioavailability.

This technical guide provides a comprehensive overview of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one, including its chemical and physical properties, a plausible synthetic approach based on established methodologies for related compounds, a discussion of its potential applications in drug discovery, and an analysis of its key structural features.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for designing experimental protocols.

| Property | Value | Source |

| CAS Number | 1250382-97-8 | [2] |

| Molecular Formula | C₆H₉F₃N₂O | [1] |

| Molecular Weight | 182.14 g/mol | [1] |

| Purity | ≥95% (as commercially available) | [2] |

Synthetic Strategy: A Mechanistic Approach to Construction

A potential synthetic pathway is outlined below. This approach leverages the robust and well-documented chemistry of pyrrolidine ring formation and functionalization.

Caption: A plausible synthetic workflow for 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one.

Step-by-Step Methodological Considerations:

-

Formation of the Pyrrolidin-2-one Ring: A suitable starting material, such as a protected derivative of glutamic acid, can be employed. Intramolecular cyclization, often facilitated by dehydrating agents or by activating the carboxylic acid functionality, would yield the core pyrrolidin-2-one scaffold. The choice of protecting groups for the existing amine and carboxylic acid functionalities is critical to ensure compatibility with subsequent reaction conditions.

-

Introduction of the C3-Amino Functionality: The introduction of the amino group at the C3 position is a key transformation. This can be achieved through various methods, such as the electrophilic amination of an enolate intermediate derived from the pyrrolidin-2-one. Alternatively, a precursor with a suitable leaving group at the C3 position could undergo nucleophilic substitution with an amine equivalent, such as azide followed by reduction.

-

N-Alkylation with the Trifluoroethyl Group: The nitrogen atom of the pyrrolidin-2-one ring can be alkylated with a 2,2,2-trifluoroethyl halide (e.g., 2,2,2-trifluoroethyl iodide or bromide) under basic conditions. The use of a strong, non-nucleophilic base is often preferred to avoid side reactions. The high reactivity of the trifluoroethylating agent is driven by the electron-withdrawing nature of the fluorine atoms.

-

Final Deprotection: The final step involves the removal of any protecting groups from the C3-amino group to yield the target compound, 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one. The choice of deprotection strategy will depend on the specific protecting group used in the earlier steps.

Spectroscopic Characterization: The Fingerprint of a Molecule

Although specific spectral data for 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is not widely published, we can predict the key features that would be observed in its NMR, IR, and mass spectra based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyrrolidine ring and the trifluoroethyl group. The methylene protons of the trifluoroethyl group would likely appear as a quartet due to coupling with the three fluorine atoms. The protons on the pyrrolidine ring would exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other. The chemical shifts of the protons adjacent to the nitrogen and carbonyl groups would be downfield.

-

¹³C NMR: The carbon NMR spectrum would show signals for the six carbon atoms in the molecule. The carbonyl carbon would appear at a characteristic downfield chemical shift (around 170-180 ppm). The carbon of the trifluoroethyl group would be split into a quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum would be the most definitive, showing a triplet for the three equivalent fluorine atoms of the trifluoroethyl group due to coupling with the adjacent methylene protons.

Infrared (IR) Spectroscopy:

The IR spectrum would be expected to show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include: a strong absorption for the C=O stretch of the lactam (around 1680-1700 cm⁻¹), N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), and strong C-F stretching bands (in the region of 1000-1350 cm⁻¹).[8][9][10]

Mass Spectrometry (MS):

The mass spectrum would show the molecular ion peak (M+) at m/z 182.14. Fragmentation patterns would likely involve the loss of the trifluoroethyl group, the amino group, and cleavage of the pyrrolidine ring, providing further structural confirmation.

Applications in Drug Discovery: A Scaffold of Potential

The unique structural features of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one make it a highly attractive building block for the synthesis of novel drug candidates across various therapeutic areas.

Caption: Potential therapeutic areas for derivatives of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one.

-

Central Nervous System (CNS) Disorders: The pyrrolidinone scaffold is present in several CNS-active drugs. The introduction of the amino and trifluoroethyl groups can be used to fine-tune properties such as blood-brain barrier permeability and interaction with specific neurotransmitter receptors or enzymes.

-

Infectious Diseases: The pyrrolidine ring is a key component of some antibacterial and antiviral agents.[11] Derivatives of the title compound could be explored for their potential to inhibit essential microbial enzymes.

-

Oncology: The ability to introduce diverse substituents on the amino group allows for the generation of libraries of compounds that can be screened against various cancer targets, such as kinases and proteases. The trifluoroethyl group can enhance the potency and metabolic stability of these potential inhibitors.

-

Metabolic Diseases: The pyrrolidinone core can serve as a mimic of natural substrates for various enzymes involved in metabolic pathways. Derivatives could be designed as specific enzyme inhibitors for the treatment of diseases like diabetes.

Conclusion: A Building Block with a Bright Future

3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is a strategically designed molecule that combines the favorable properties of the pyrrolidine scaffold with the advantageous effects of fluorination. While detailed public data on its synthesis and applications are currently limited, its chemical structure strongly suggests its utility as a valuable intermediate in the discovery and development of new pharmaceuticals. The principles of medicinal chemistry that underpin its design—three-dimensional complexity, metabolic stability, and tunable functionality—make it a compound of significant interest for researchers aiming to create the next generation of therapeutic agents. Further exploration of its synthetic accessibility and biological activity is warranted and holds considerable promise for advancing drug discovery programs.

References

-

Human Metabolome Database. 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0006875). Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0255245). Available from: [Link]

-

Fluorinated Amino-Derivatives of the Sesquiterpene Lactone, Parthenolide, as 19F NMR Probes in Deuterium-Free Environments. PMC. Available from: [Link]

-

PubChem. 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one. Available from: [Link]

-

Raimondi, M. V., et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham). 2021;379(5):34. Available from: [Link]

-

ChemRxiv. Probing local changes to α-helical structures with 2D IR spectroscopy and isotope labeling. Available from: [Link]

- Google Patents. Process for the manufacture of 3-amino-pyrrolidine derivatives.

-

NIST WebBook. 3-Amino-1,2-propanediol. Available from: [Link]

-

Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. PMC. Available from: [Link]

-

Beijing Huatang Sun-tech Co., Ltd. 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one. Available from: [Link]

-

ChemRxiv. A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. Available from: [Link]

- Google Patents. Process for the preparation of 3-amino-pyrrolidine derivatives.

-

European Patent Office. Process for the preparation of 3-amino-pyrrolidine derivatives. Available from: [Link]

-

ResearchGate. IR spectrum of 1-amino pyrrolidine-2-one. Available from: [Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]

-

ResearchGate. Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. Available from: [Link]

-

PubChem. 1-(2-Aminoethyl)pyrrolidin-2-one. Available from: [Link]

-

ResearchGate. Straightforward preparation of enantiopure 3-amino-4,4-dimethylpyrrolidin-2-one and its derivatives. Available from: [Link]

-

ResearchGate. An Overview on Chemistry and Biological Importance of Pyrrolidinone. Available from: [Link]

-

ResearchGate. Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). Available from: [Link]

-

NIST WebBook. 2-Pyrrolidinone. Available from: [Link]

- Google Patents. Biodegradable lipids for the delivery of active agents.

-

ResearchGate. IR spectrum of 1-[(2-amino-1, 3-thiozol-4-yl) amino] pyrrolidin-2-one. Available from: [Link]

-

Dana Bioscience. 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one 50mg. Available from: [Link]

Sources

- 1. 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one | C6H9F3N2O | CID 54592868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one - CAS:1250382-97-8 - 北京欣恒研科技有限公司 [konoscience.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US6872836B2 - Process for the manufacture of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]

- 6. EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-Pyrrolidinone [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

A Technical Guide to the Physicochemical Characterization of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one: A Framework for Novel Drug Candidates

Abstract

In the landscape of modern drug discovery, the meticulous characterization of novel chemical entities (NCEs) is the bedrock upon which successful development programs are built. The physicochemical properties of a molecule are deterministic factors for its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide presents a comprehensive framework for the systematic physicochemical evaluation of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one , a representative NCE featuring a trifluoroethylated lactam scaffold. While specific experimental data for this compound is not extensively published, this document serves as an in-depth, procedural whitepaper for researchers, outlining the critical experimental protocols and the underlying scientific rationale required to fully characterize such a molecule. We will detail authoritative, field-proven methodologies for determining structural integrity, solubility, lipophilicity, and ionization constants, providing a self-validating system for generating the high-quality data essential for drug development professionals.

Introduction: The Significance of the Trifluoroethylated Aminopyrrolidinone Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its substitution with an amino group at the 3-position introduces a key basic center, offering a handle for modulating solubility and target interactions. The introduction of fluorine-containing groups, such as the trifluoromethyl (CF₃) moiety present in the N-(2,2,2-trifluoroethyl) substituent, is a widely employed strategy in drug design.[2] This modification can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity by influencing its electronic properties and conformation.[2][3]

Given this structural complexity—a lactam, a basic amine, and a highly electronegative trifluoroethyl group—a thorough physicochemical characterization of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is not merely procedural but predictive of its behavior in biological systems. This guide establishes the logical workflow for such a characterization.

Caption: Workflow for NCE Physicochemical Characterization.

Structural Confirmation and Purity Assessment

Before any physicochemical measurements are undertaken, the identity and purity of the test compound must be unequivocally established. This is a foundational, self-validating step; without a pure, verified sample, all subsequent data is unreliable.

2.1. Recommended Methodologies

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the molecular structure. The spectra should be consistent with the proposed structure of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition by providing a highly accurate mass measurement.

-

Liquid Chromatography (LC): A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection should be developed to assess purity. Purity is typically reported as the peak area percentage of the main component. For drug discovery purposes, a purity of >95% is generally required.

Aqueous Solubility (S)

Aqueous solubility is a critical determinant of a drug's bioavailability and formulation feasibility.[4][5] For an ionizable compound like our target molecule, solubility is highly dependent on pH. Therefore, it must be measured in relevant buffer systems.

3.1. Authoritative Protocol: Shake-Flask Method (OECD Guideline 105)

The shake-flask method is the gold-standard for determining thermodynamic solubility due to its reliability.[6] It measures the equilibrium concentration of a compound in a saturated solution.

Experimental Protocol:

-

Preparation: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 2.0, 4.5, 7.4).

-

Addition of Compound: Add an excess of solid 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one to a vial containing a known volume of each buffer. The presence of undissolved solid throughout the experiment is crucial.[6][7]

-

Equilibration: Agitate the vials in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[7]

-

Phase Separation: Separate the undissolved solid from the solution via centrifugation and/or filtration. Care must be taken to avoid precipitation of the supersaturated solution during this step.[7]

-

Quantification: Analyze the clear supernatant using a validated analytical method (e.g., HPLC-UV or LC-MS/MS) to determine the concentration of the dissolved compound.[8]

-

pH Verification: Measure the final pH of the saturated solution to ensure it has not shifted significantly.[6]

Causality and Insights:

-

Why Shake-Flask? This method directly measures the equilibrium state, providing the most thermodynamically relevant solubility value, which is critical for predicting in vivo dissolution.

-

Expected Outcome: Due to the basic amino group, the solubility of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is expected to be significantly higher at acidic pH (e.g., pH 2.0), where the amine is protonated and cationic, compared to neutral or basic pH.

Ionization Constant (pKa)

The pKa is the pH at which a compound is 50% ionized. For a molecule with a basic amine, the pKa dictates its charge state across the physiological pH range, profoundly impacting its absorption, membrane permeability, and receptor binding.

4.1. Authoritative Protocol: Potentiometric Titration

This classic method involves titrating a solution of the compound with a strong acid or base and monitoring the pH. The inflection point of the resulting titration curve corresponds to the pKa.[9][10]

Experimental Protocol:

-

Solution Preparation: Accurately weigh and dissolve a sample of the compound in water, often with a cosolvent like methanol or DMSO if solubility is low.

-

Titration: Place the solution in a thermostatted vessel with a calibrated pH electrode. Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) if measuring a basic pKa.

-

Data Collection: Record the pH of the solution after each incremental addition of the titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the flattest region of the sigmoid curve (the inflection point).[9] This can be precisely calculated using the Henderson-Hasselbalch equation.[10]

Causality and Insights:

-

Why Potentiometric Titration? It is a direct and robust method that provides a highly accurate pKa value.

-

Expected Outcome: The primary amino group at the C3 position is expected to be the main basic center. Its pKa value will likely be in the range of typical aliphatic amines (pKa 8-10), though this will be influenced by the electron-withdrawing effects of the adjacent lactam carbonyl and the N-trifluoroethyl group.

Caption: Relationship between pH, pKa, and Ionization State.

Lipophilicity (LogP and LogD)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a crucial parameter for predicting membrane permeability and ADMET properties. It is commonly expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) for all species at a specific pH.

5.1. Authoritative Protocol: Reversed-Phase HPLC (RP-HPLC)

While the shake-flask method using n-octanol and water is the traditional approach, RP-HPLC offers a faster, more efficient, and highly reproducible alternative for estimating LogP and LogD.[11][12][13] The method is based on the correlation between a compound's retention time on a hydrophobic C18 column and its known LogP value.[14]

Experimental Protocol:

-

Calibration: Select a set of 5-10 standard compounds with known LogP values that bracket the expected LogP of the test compound.

-

Chromatography: Analyze the standard compounds and the test compound using an isocratic RP-HPLC method (e.g., on a C18 column with a methanol/water or acetonitrile/water mobile phase).

-

Calculate log k: Determine the retention factor (k) for each compound from its retention time (t_R) and the column dead time (t_0) using the formula: k = (t_R - t_0) / t_0. Calculate the logarithm of k (log k).

-

Correlation Plot: Plot the known LogP values of the standard compounds against their corresponding log k values. A linear regression of this plot generates a calibration curve.

-

Determine LogP: Interpolate the log k value of the test compound onto the calibration curve to determine its LogP.

-

LogD Measurement: To measure LogD at a specific pH (e.g., 7.4), the aqueous component of the mobile phase is replaced with a buffer of the desired pH, and the same procedure is followed.

Causality and Insights:

-

Why RP-HPLC? It is a high-throughput method, requires very little compound, and is less sensitive to impurities than the shake-flask method.[13] The retention factor extrapolated to 100% aqueous mobile phase (log k_w) often shows the best correlation with LogP.[11][14]

-

Expected Outcome: The trifluoroethyl group will increase lipophilicity. However, at pH 7.4 (below the expected pKa), the amino group will be partially protonated, leading to a LogD₇.₄ value that is significantly lower than its LogP value. This pH-dependent lipophilicity is a critical characteristic for drug candidates.

Summary of Physicochemical Properties

All quantitative data should be consolidated into a clear, structured table for easy reference and comparison.

| Property | Method | Conditions | Predicted Value/Range | Significance |

| Molecular Formula | - | - | C₆H₉F₃N₂O | Identity |

| Molecular Weight | - | - | 182.15 g/mol | Stoichiometric Calculations |

| Purity | RP-HPLC | - | >95% | Data Integrity |

| Aqueous Solubility | Shake-Flask | pH 7.4, 25°C | Moderate to Low | Bioavailability, Formulation |

| pKa (basic) | Potentiometric Titration | 25°C, H₂O | 8.0 - 10.0 | Charge state, Absorption |

| LogP | RP-HPLC | C18, MeOH/H₂O | 0.5 - 1.5 | Intrinsic Lipophilicity, Permeability |

| LogD at pH 7.4 | RP-HPLC | C18, pH 7.4 Buffer | < LogP | Effective Lipophilicity, Distribution |

Conclusion

The systematic characterization outlined in this guide provides a robust and scientifically-grounded framework for determining the core physicochemical properties of novel compounds like 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one. By employing these authoritative and self-validating protocols, researchers and drug development professionals can generate the high-quality, reliable data necessary to build a comprehensive profile of a drug candidate. This profile is indispensable for interpreting biological data, predicting in vivo performance, and making informed decisions throughout the drug discovery and development pipeline.

References

- Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evalu

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io.

- Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral an. (2017). ScienceDirect.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.

- How do you perform the shake flask method to determine solubility?. (2017). Quora.

- Development of Methods for the Determin

- Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. (2017).

- Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures. (n.d.). PubMed.

- Assessment of Reverse-Phase Chromatographic Methods for Determination of Partition Coefficients. (n.d.). ECETOC.

- Shake-Flask Solubility Assay. (n.d.). Enamine.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.

- OECD Guidelines for the Testing of Chemicals. (n.d.). Wikipedia.

- OECD Guidelines for the Testing of Chemicals, Section 4. (n.d.). OECD.

- Development of Methods for the Determination of pKa Values. (n.d.). Semantic Scholar.

- Guidelines for the Testing of Chemicals. (n.d.). OECD.

- OECD Guidelines for the Testing of Chemicals. (2025).

- Titration Curve of Amino Acids - Experiment, Significance, pKa. (2025). GeeksforGeeks.

- Determination of Amino Acids' pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals. (n.d.). NIH.

- 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one. (n.d.). PubChem.

- DETERMINATION OF pKa OF GLYCINE. (n.d.). eGyanKosh.

- OECD guidelines for chemicals safety testing. (2018). Chemycal.

- Trifluoromethylated lactams: promising small molecules in the search for effective drugs. (2025). Chem Commun (Camb).

- 3-Aminopyrrolidin-2-one. (n.d.). PubChem.

- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv

- One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Deriv

- compared using 13C nmr spectroscopy. (n.d.). Unknown Source.

- 3-amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one. (n.d.). PubChemLite.

- 3-amino-2-pyrrolidinone. (n.d.). Sigma-Aldrich.

- Synthesis and characterization of 3-amino-1, 2-propanediol. (2012).

- Process for the preparation of 3-amino-pyrrolidine derivatives. (n.d.).

- Synthesis of chiral lactams by asymmetric nitrogen insertion. (2025). PMC - NIH.

- Process for the preparation of 3-amino-pyrrolidine derivatives. (1999).

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). PMC - NIH.

- (3S,5S,6R)-3-Amino-6-methyl-1-(2,2,2-trifluoroethyl)-5-(2,3,6-trifluorophenyl)piperidin-2-one. (n.d.). PubChem.

- IR spectrum of 1-amino pyrrolidine-2-one. (n.d.).

- Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. (n.d.). PMC - NIH.

- Synthesis of Tripeptide Derivatives with Three Stereogenic Centers and Chiral Recognition Probed by Tetraaza Macrocyclic Chiral Solvating Agents Derived from d-Phenylalanine and (1S,2S)-(+)-1,2-Diaminocyclohexane via 1H NMR Spectroscopy. (n.d.). PMC - NIH.

- Synthetic methods for compounds containing fluoro-lactam units. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. (n.d.). PMC - NIH.

- A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. (2024). ChemRxiv.

Sources

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethylated lactams: promising small molecules in the search for effective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. quora.com [quora.com]

- 8. enamine.net [enamine.net]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]

- 11. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ecetoc.org [ecetoc.org]

- 14. researchgate.net [researchgate.net]

synthesis of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one

An In-depth Technical Guide to the Synthesis of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one

Introduction

The synthesis of fluorinated heterocyclic compounds is a cornerstone of modern medicinal chemistry and drug development. The introduction of fluorine, particularly the trifluoromethyl group, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. The pyrrolidin-2-one scaffold, a core structure in numerous biologically active compounds, when combined with a trifluoroethyl moiety and a chiral amino group, presents a valuable building block for novel therapeutics.

This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one. The strategy is designed for clarity, reproducibility, and scalability, addressing the common challenges associated with the synthesis of fluorinated nitrogen heterocycles. We will delve into the causality behind experimental choices, provide detailed step-by-step protocols, and offer insights grounded in established chemical principles.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule suggests a modular approach. The synthesis is best approached by disconnecting the N1-trifluoroethyl bond, revealing a more accessible intermediate: a 3-aminopyrrolidin-2-one with a protected amine. This strategy allows for the late-stage introduction of the trifluoroethyl group, a common and effective tactic in fluorination chemistry.

The core precursor, a chiral 3-(protected-amino)pyrrolidin-2-one, can be derived from commercially available chiral starting materials, such as derivatives of glutamic acid. This ensures control over the stereochemistry at the C3 position, which is often critical for biological activity.

Caption: Retrosynthetic pathway for the target molecule.

Proposed Synthetic Pathway

Our proposed synthesis follows a three-step sequence:

-

Preparation of the Core Scaffold: Synthesis of (S)-3-(tert-Butoxycarbonylamino)pyrrolidin-2-one from a suitable chiral precursor. For the purposes of this guide, we will consider this intermediate as the starting point, as its synthesis from materials like L-glutamic acid is well-documented in the literature.

-

N-Trifluoroethylation: Alkylation of the pyrrolidinone nitrogen with 2,2,2-trifluoroethyl iodide.

-

Deprotection: Removal of the tert-Butoxycarbonyl (Boc) protecting group to yield the final primary amine.

Caption: Overall synthetic workflow.

Part 1: N-Alkylation of the Pyrrolidin-2-one Core

This crucial step introduces the trifluoroethyl group onto the lactam nitrogen. The choice of a strong, non-nucleophilic base is paramount to ensure complete deprotonation of the relatively acidic N-H bond of the lactam without competing side reactions.

Causality and Experimental Rationale

-

Base Selection: Sodium hydride (NaH) is an ideal choice. As an irreversible base, it quantitatively deprotonates the lactam to form the corresponding sodium salt. This resulting amide anion is a potent nucleophile, perfectly primed for the subsequent SN2 reaction. Weaker bases, such as carbonates or organic amines, are generally insufficient to deprotonate the lactam N-H effectively, leading to low or no conversion.

-

Reagent Selection: 2,2,2-Trifluoroethyl iodide is an excellent electrophile for this transformation.[1][2][3] The iodine atom is a superb leaving group, facilitating a rapid SN2 displacement. While other trifluoroethylating agents like the corresponding triflate or tosylate are also effective, the iodide is often more cost-effective and readily available.

-

Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is required. DMF is particularly effective at solvating the sodium cation of the intermediate amide salt, enhancing the nucleophilicity of the anion and promoting the reaction rate.

Detailed Experimental Protocol

Reaction: (S)-3-(tert-Butoxycarbonylamino)pyrrolidin-2-one + 2,2,2-Trifluoroethyl iodide → (S)-3-(tert-Butoxycarbonylamino)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add sodium hydride (1.2 eq., 60% dispersion in mineral oil).

-

Washing: Wash the NaH with anhydrous hexane (3x) under an inert atmosphere to remove the mineral oil. Decant the hexane carefully via cannula.

-

Solvent Addition: Add anhydrous DMF to the flask, and cool the resulting suspension to 0 °C in an ice bath.

-

Substrate Addition: Dissolve (S)-3-(tert-Butoxycarbonylamino)pyrrolidin-2-one (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the stirred NaH suspension over 20-30 minutes. Maintain the temperature at 0 °C.

-

Anion Formation: Allow the mixture to stir at 0 °C for 1 hour after the addition is complete. Cessation of hydrogen gas evolution indicates the completion of deprotonation.

-

Alkylation: Add 2,2,2-trifluoroethyl iodide (1.1 eq.) dropwise to the reaction mixture, ensuring the internal temperature does not rise above 5 °C.

-

Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Quenching: Upon completion, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH4Cl) solution.

-

Work-up: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure N-alkylated product.

| Reagent | M.W. ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |

| (S)-3-(Boc-amino)pyrrolidin-2-one | 200.24 | 1.0 | 10 | 2.00 g |

| Sodium Hydride (60%) | 24.00 | 1.2 | 12 | 0.48 g |

| 2,2,2-Trifluoroethyl iodide[1][2] | 209.94 | 1.1 | 11 | 2.31 g (1.08 mL) |

| Anhydrous DMF | - | - | - | ~50 mL |

Table 1: Reagent quantities for the N-alkylation step.

Part 2: Deprotection to Yield the Final Amine

The final step involves the removal of the Boc protecting group to unmask the primary amine at the C3 position. This is a standard transformation typically achieved under acidic conditions.

Causality and Experimental Rationale

-

Reagent Selection: Trifluoroacetic acid (TFA) is highly effective for Boc deprotection. It is a strong acid that readily cleaves the acid-labile tert-butyl carbamate. The reaction is clean, and the byproducts (isobutylene and CO2) are volatile, simplifying the work-up procedure. An alternative is using a solution of hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane or methanol.

-

Solvent: Dichloromethane (DCM) is the solvent of choice as it is inert to the acidic conditions and effectively dissolves the starting material and intermediate carbocation.

-

Temperature: The reaction is typically performed at room temperature or 0 °C to prevent potential side reactions. The cleavage is usually rapid, often completing within 1-2 hours.

Detailed Experimental Protocol

Reaction: (S)-3-(tert-Butoxycarbonylamino)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one → (S)-3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one

-

Dissolution: Dissolve the Boc-protected intermediate (1.0 eq.) in dichloromethane (DCM) in a round-bottom flask.

-

Acid Addition: Cool the solution to 0 °C using an ice bath. Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Continue stirring for an additional 1-3 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

Neutralization & Extraction: Dissolve the residue in water and cool to 0 °C. Carefully adjust the pH to ~9-10 with a base (e.g., 2M NaOH or saturated NaHCO3). Extract the aqueous layer with DCM or ethyl acetate (3-4x).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the final product. Further purification via chromatography or crystallization may be performed if necessary.

| Reagent | M.W. ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |

| (S)-3-(Boc-amino)-1-(CF3CH2)pyrrolidin-2-one | 282.26 | 1.0 | 5 | 1.41 g |

| Dichloromethane (DCM) | - | - | - | ~25 mL |

| Trifluoroacetic Acid (TFA) | 114.02 | 10 | 50 | 5.70 g (3.8 mL) |

Table 2: Reagent quantities for the deprotection step.

Conclusion

This guide outlines a scientifically sound and practical synthetic route to 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one. By employing a robust N-alkylation of a protected lactam followed by a standard deprotection, this valuable building block can be accessed in a controlled and efficient manner. The rationale provided for each step underscores the importance of deliberate reagent and condition selection, ensuring high yields and purity. This methodology provides a solid foundation for researchers and drug development professionals seeking to incorporate this unique fluorinated scaffold into their discovery programs.

References

-

Li, J., et al. (2011). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. National Institutes of Health. Available at: [Link]

- Ponti, F., et al. (2005). Process for the manufacture of 3-amino-pyrrolidine derivatives. Google Patents (US6872836B2).

-

Monge, A., et al. (1995). Synthesis of Novel Pyrrolidin-2-ones: γ-Aminobutyric Acid Cyclic Analogues. ResearchGate. Available at: [Link]

- Pras-Raczka, E., et al. (1999). Process for the preparation of 3-amino-pyrrolidine derivatives. Google Patents (EP1138672A1).

-

PubChem. (2024). 1,1,1-Trifluoro-2-iodoethane. National Center for Biotechnology Information. Available at: [Link]

Sources

An In-Depth Technical Guide to 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one: Synthesis, Properties, and Applications

Introduction: The Emergence of Fluorinated Pyrrolidones in Medicinal Chemistry

The pyrrolidine ring is a cornerstone scaffold in medicinal chemistry, prized for its three-dimensional structure which allows for a thorough exploration of pharmacophore space.[1][2] Its non-planar, pseudo-rotational nature provides enhanced 3D coverage compared to flat aromatic rings, a desirable trait for improving biological activity and pharmacokinetic profiles.[1] When functionalized, the pyrrolidine moiety offers a versatile platform for developing novel therapeutics across a wide range of disease areas, including cancer, infectious diseases, and central nervous system disorders.[1][2]

The strategic incorporation of fluorine-containing substituents, such as the 2,2,2-trifluoroethyl group, has become a powerful tool in modern drug design. The trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[3] The combination of the pyrrolidine scaffold with a trifluoroethyl moiety, as seen in 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one, presents a compelling building block for the development of next-generation pharmaceuticals. This guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of this promising compound, intended for researchers and drug development professionals.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is essential for its application in drug discovery and development. The key properties are summarized in the table below.[4]

| Property | Value | Source |

| Molecular Formula | C6H9F3N2O | PubChem[4] |

| Molecular Weight | 182.14 g/mol | PubChem[4] |

| XLogP3-AA | -0.4 | PubChem[4] |

| Hydrogen Bond Donor Count | 1 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[4] |

| Rotatable Bond Count | 2 | PubChem[4] |

| Exact Mass | 182.066695 g/mol | PubChem[4] |

| Monoisotopic Mass | 182.066695 g/mol | PubChem[4] |

| Topological Polar Surface Area | 49.4 Ų | PubChem[4] |

| Heavy Atom Count | 12 | PubChem[4] |

| Formal Charge | 0 | PubChem[4] |

| Complexity | 215 | PubChem[4] |

Synthesis of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one

Proposed Synthetic Pathway

The proposed synthesis involves a multi-step process, beginning with the formation of the pyrrolidin-2-one ring, followed by the introduction of the trifluoroethyl group at the N1 position and subsequent amination at the C3 position.

Caption: Proposed synthetic pathway for 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one.

Detailed Experimental Protocol (Hypothetical)

This protocol is a hypothetical representation based on established chemical transformations for similar molecules.[5][6]

Step 1: Synthesis of N-(2,2,2-trifluoroethyl)pyrrolidin-2-one

-

Reaction Setup: To a solution of pyrrolidin-2-one (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Trifluoroethylating Agent: Stir the mixture at 0 °C for 30 minutes, then add 2,2,2-trifluoroethyl iodide (1.1 eq) dropwise.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford N-(2,2,2-trifluoroethyl)pyrrolidin-2-one.

Step 2: α-Bromination of N-(2,2,2-trifluoroethyl)pyrrolidin-2-one

-

Reaction Setup: Dissolve N-(2,2,2-trifluoroethyl)pyrrolidin-2-one (1.0 eq) in carbon tetrachloride.

-

Initiation: Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

-

Reaction Progression: Reflux the mixture and irradiate with a UV lamp to initiate the radical reaction. Monitor the reaction by TLC.

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature and filter to remove succinimide. Concentrate the filtrate and purify the crude 3-bromo-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one by column chromatography.

Step 3: Amination of 3-bromo-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one

Method A: Direct Amination

-

Reaction Setup: Dissolve 3-bromo-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one (1.0 eq) in a solution of ammonia in methanol (7N).

-

Reaction Progression: Stir the mixture in a sealed pressure vessel at room temperature for 24-48 hours.

-

Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography to yield 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one.

Method B: Azide Displacement and Reduction

-

Azide Formation: Dissolve the 3-bromo derivative (1.0 eq) in DMF and add sodium azide (1.5 eq). Heat the mixture to 60-80 °C and stir for 12 hours.

-

Work-up: Cool the reaction mixture, add water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry, and concentrate.

-

Reduction: Dissolve the crude 3-azido-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one in methanol and add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

-

Purification: Filter the reaction mixture through Celite and concentrate the filtrate. Purify the crude product by column chromatography to obtain the final compound.

Spectroscopic Characterization

While a complete set of experimental spectra for the title compound is not publicly available, data from closely related analogs and predictive tools provide a strong basis for its characterization.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrolidinone ring protons, the methylene protons of the trifluoroethyl group, and the amine protons. The coupling of the methylene protons to the trifluoromethyl group will result in a quartet.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the carbons of the pyrrolidinone ring, and the carbons of the trifluoroethyl group. The carbon directly attached to the three fluorine atoms will appear as a quartet due to C-F coupling.[9] A supporting information document for a related compound shows a quartet for the CF3 carbon with a coupling constant (¹J(C,F)) of approximately 270 Hz.[7]

-

¹⁹F NMR: The fluorine NMR will exhibit a single signal, likely a triplet, due to coupling with the adjacent methylene protons.[7]

Mass Spectrometry (MS)

The predicted mass spectrum for 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one shows a prominent [M+H]⁺ ion at m/z 183.07.[8] Electron ionization (EI) would likely lead to fragmentation, with potential losses of the amino group, the trifluoroethyl group, or parts of the pyrrolidinone ring.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the following functional groups:

-

N-H stretch: A broad band in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.

-

C=O stretch: A strong absorption band around 1680-1700 cm⁻¹ for the lactam carbonyl group.

-

C-F stretch: Strong absorption bands in the region of 1000-1350 cm⁻¹ due to the trifluoromethyl group.

Applications in Drug Discovery and Development

The unique structural features of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one make it a valuable building block in medicinal chemistry. The 3-aminopyrrolidinone core is a known pharmacophore in various biologically active molecules.

Potential as an Enzyme Inhibitor

Derivatives of 3-aminopyrrolidine have shown promise as inhibitors of various enzymes. For instance, they have been investigated as dual inhibitors of Abl and PI3K kinases, which are implicated in cancer.[10] The amino group at the 3-position can serve as a key interaction point with the active site of target enzymes, while the trifluoroethyl group can enhance binding affinity and improve pharmacokinetic properties. Additionally, pyrrolidine derivatives have been explored as inhibitors of α-amylase and α-glucosidase, suggesting potential applications in the management of diabetes.[2]

Caption: Interaction model of the target compound with an enzyme active site.

Intermediate for Complex Molecule Synthesis

3-Amino-pyrrolidine derivatives are valuable intermediates in the synthesis of more complex pharmaceutical agents. For example, they are used in the production of certain cephalosporin antibiotics, where the pyrrolidine moiety is incorporated to enhance antibacterial activity.[4] The trifluoroethyl group in the title compound could further modulate the activity and pharmacokinetic profile of such antibiotics.

Conclusion and Future Perspectives

3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one represents a promising and versatile building block for the design and synthesis of novel therapeutic agents. The convergence of the structurally rigid and functionally versatile pyrrolidinone core with the metabolically stabilizing and binding-enhancing trifluoroethyl group offers a powerful strategy for developing drug candidates with improved efficacy and pharmacokinetic properties. While further research is needed to fully elucidate its biological activities and optimize its synthesis, the foundational information presented in this guide provides a strong starting point for researchers in the field. Future work should focus on developing a scalable and stereoselective synthesis, followed by a thorough investigation of its pharmacological profile against a panel of relevant biological targets. The insights gained from such studies will undoubtedly pave the way for the incorporation of this valuable scaffold into future generations of innovative medicines.

References

- Wiley-VCH. (2008). Supporting Information.

- Zhang, X., et al. (2011). Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. European Journal of Medicinal Chemistry, 46(12), 5836-5843.

- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(7), 1733.

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

- Conti, P., et al. (2020). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 25(21), 5156.

- PharmaBlock. Pyrrolidine Derivatives in Drug Discovery.

- Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles. Organic & Biomolecular Chemistry, 13(1), 113-122.

- Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids. Organic Letters, 18(15), 3646-3649.

- Synthesis of different chiral amino gamma-butyrolactones and amino gamma-butenolides. Organic Letters, 4(8), 1303-1305.

-

NIST. Pyrrolidine, TMS derivative. In NIST Chemistry WebBook. Retrieved from [Link]

- Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. Molecules, 27(19), 6296.

- PubChemLite. 3-amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one.

-

PubChem. 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one. Retrieved from [Link]

- BOC Sciences. CAS 79286-79-6 3-Aminopyrrolidine.

- ResearchGate. IR spectrum of 1-amino pyrrolidine-2-one.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 25(21), 5156.

- Reaction pathway for the formation of 2‐pyrrolidone from glutamic acid... - ResearchGate.

- A protocol for an asymmetric synthesis of γ-amino acids. The Journal of Organic Chemistry, 77(14), 6296-6301.

-

Organic Chemistry Portal. Synthesis of 3-pyrrolin-2-ones. Retrieved from [Link]

- Google Patents. CN1425658A - Synthetic method for (S)-3-hydroxy-gamma-butyrolactone.

- Sigma-Aldrich. 3-Aminopyrrolidine 98 103831-11-4.

- ResearchGate. Synthesis of α-Amino γ-Butyrolactone Derivatives by Aziridination of α-Ylidene γ-Butyrolactones.

- Google Patents. Process for the preparation of 3-amino-pyrrolidine derivatives.

-

PubChem. 3-Aminopyrrolidine. Retrieved from [Link]

- Chegg. (2023, September 1). What is 13C-NMR Spectroscopy? Ft. Professor Dave [Video]. YouTube.

- Total Synthesis of Polysubstituted γ-Butyrolactone Lignans (−)-Hinokinin, (−)-Bicubebin B, and (−)-Isodeoxypodophyllotoxin via Oxime Carbonate Formation. The Journal of Organic Chemistry, 85(1), 1-10.

- ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b).

- ChemicalBook. 1-(2-Aminoethyl)pyrrolidine(7154-73-6) 1H NMR spectrum.

-

NIST. 2-Pyrrolidinone. In NIST Chemistry WebBook. Retrieved from [Link]

- SpectraBase. 1-(3-aminopropyl)-2-pyrrolidinone - Optional[FTIR] - Spectrum.

-

NIST. 3-Amino-1,2-propanediol. In NIST Chemistry WebBook. Retrieved from [Link]

- Receptor Chem. Innovation in Life Science Research.

- Pharmacokinetic interactions related to the chemical structures of fluoroquinolones. Journal of Antimicrobial Chemotherapy, 37(Suppl A), 1-14.

- Pharmacodynamics and pharmacokinetics of antibiotics with special reference to the fluoroquinolones. The American Journal of Medicine, 91(6A), 111S-117S.

- Pharmacokinetics and Pharmacodynamics of Newer Fluoroquinolones. Clinical Infectious Diseases, 23(Supplement_1), S19-S24.

- Mass Spectrometric Assessment of the Reactivity and Target Sites of 3‐Aminopropanal and 3‐Aminopropanal‐Released Acrolein in Peptides and Proteins. Journal of Mass Spectrometry, 50(10), 1149-1160.

Sources

- 1. hmdb.ca [hmdb.ca]

- 2. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one | C6H9F3N2O | CID 54592868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. PubChemLite - 3-amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one (C6H9F3N2O) [pubchemlite.lcsb.uni.lu]

- 9. mdpi.com [mdpi.com]

- 10. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

As novel chemical entities progress through the drug discovery pipeline, a thorough understanding of their material properties and associated handling requirements is paramount. This guide provides an in-depth technical overview of the safety and handling considerations for 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one, a fluorinated pyrrolidinone derivative of increasing interest in medicinal chemistry. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally analogous compounds, namely trifluoroethylamines and aminopyrrolidines, to establish a robust framework for its safe utilization in a laboratory setting. The following sections will detail hazard identification, exposure control, emergency protocols, and proper storage and disposal, underpinned by the rationale for each recommendation.

Compound Profile and Structural Rationale for Precaution

3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one (C₆H₉F₃N₂O) is a heterocyclic compound featuring a pyrrolidinone core, a primary amine at the 3-position, and a trifluoroethyl substituent on the amide nitrogen.[1] The trifluoromethyl group is a well-known modulator of physicochemical and pharmacological properties, often enhancing metabolic stability and receptor binding affinity. However, this functional group also introduces specific safety considerations. The electron-withdrawing nature of the trifluoroethyl group can influence the reactivity of the entire molecule.

Due to the absence of a dedicated Safety Data Sheet (SDS) for 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one, this guide is built upon a composite hazard assessment derived from related chemical classes:

-

Trifluoroethylamines: These compounds are often corrosive and can cause severe skin and eye damage.[2][3][4] They may also be flammable and their thermal decomposition can release hazardous substances like halogen acids.[2]

-

Aminopyrrolidines: The pyrrolidinone ring is a common motif in pharmaceuticals.[5] Depending on the substitution pattern, these compounds can exhibit a range of biological activities and toxicities.

Therefore, a cautious and well-informed approach is essential when handling this compound.

Hazard Identification and Analysis

Based on the analysis of structurally similar compounds, 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one should be treated as a hazardous substance with the potential for the following:

| Hazard Class | Anticipated Severity | Rationale based on Analogous Compounds |

| Skin Corrosion/Irritation | Category 1B or 2: Causes severe skin burns and irritation. | Trifluoroethylamines are known to be corrosive.[2][3][4] |

| Serious Eye Damage/Irritation | Category 1: Causes serious eye damage. | Consistent with the hazards of trifluoroethylamines and other corrosive amines.[3][4][6] |

| Acute Toxicity (Inhalation) | Category 4: Harmful if inhaled. | Vapors of related amines can be destructive to the upper respiratory tract.[7] |

| Acute Toxicity (Oral) | Category 4: Harmful if swallowed. | Assumed based on general toxicity of functionalized heterocyclic compounds. |

| Acute Toxicity (Dermal) | Category 4: Harmful in contact with skin. | A potential route of exposure with systemic effects. |

| Flammability | Combustible Liquid | Trifluoroethylamine is classified as a flammable liquid.[2] |

GHS Pictograms (Anticipated):

-

Corrosion

-

Health Hazard

-

Exclamation Mark

Anticipated Signal Word: Danger

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. This involves engineering controls, administrative controls, and appropriate personal protective equipment.

Engineering Controls

-

Fume Hood: All handling of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are effectively diluted and removed.

-

Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory for all personnel handling this compound.

| PPE Category | Specification | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves for integrity before each use. | To prevent skin contact with the potentially corrosive and harmful substance. |

| Eye and Face Protection | Safety goggles and a face shield. | To protect against splashes that could cause severe eye damage. |

| Skin and Body Protection | A flame-retardant laboratory coat. Additional chemical-resistant apron and sleeves are recommended for larger quantities. | To protect skin from contact and to provide a barrier in case of spills. |

| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge may be necessary for certain operations, such as large-scale transfers or in the event of a spill. | To prevent inhalation of harmful vapors. |

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is fundamental to mitigating risks.

Handling

-

Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing. Do not breathe vapors or dust.

-

Grounding and Bonding: For transfers of larger quantities, containers should be bonded and grounded to prevent static discharge, which could be an ignition source.[2]

-

Inert Atmosphere: For long-term storage or for reactions sensitive to air or moisture, handling under an inert atmosphere (e.g., nitrogen or argon) is advisable.

-

Hygiene: Wash hands thoroughly after handling, and before eating, drinking, or smoking.

Storage

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[3][6][8]

-

Controlled Access: Store in a locked cabinet or a designated area with restricted access.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

| Emergency Situation | Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4] |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |

| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect the absorbed material into a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.[9] |

| Fire | Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Do not use a direct water jet.[8] In case of fire, hazardous decomposition products such as halogen acids may be formed.[2] |

Disposal Considerations

Waste disposal must be conducted in compliance with all federal, state, and local regulations.

-

Waste Classification: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.

-

Disposal Method: Dispose of the compound and any contaminated materials in an approved hazardous waste container. Do not dispose of down the drain.

Workflow for Safe Handling

The following diagram illustrates the key decision points and actions for the safe handling of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one.

Sources

- 1. The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. halocarbon-ls.com [halocarbon-ls.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. enamine.enamine.net [enamine.enamine.net]

The Emerging Potential of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one: A Scaffold for Next-Generation Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its versatile stereochemistry and favorable physicochemical properties.[1][2] This guide delves into the untapped potential of a specific, strategically substituted analog: 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one . We will dissect the rationale behind its design, positing its value as a core scaffold for developing novel therapeutics, particularly in the realm of metabolic diseases. By integrating insights from established pyrrolidine-based drugs and fluorination chemistry, this whitepaper provides a comprehensive roadmap for its synthesis, biological evaluation, and structure-activity relationship (SAR) exploration.

Introduction: The Strategic Importance of the Pyrrolidin-2-one Scaffold

The five-membered pyrrolidine ring is a privileged scaffold in drug discovery, a status conferred by its prevalence in natural products and its ability to confer desirable properties such as aqueous solubility and three-dimensional complexity.[2][3] Its saturated, non-planar nature allows for a thorough exploration of pharmacophore space, a critical advantage over flat, aromatic systems.[1] When incorporated as a pyrrolidin-2-one (a γ-lactam), the scaffold's utility is further enhanced, providing a rigid backbone that can precisely orient functional groups for optimal target engagement.

The specific focus of this guide, 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one , is not merely an arbitrary structure but a convergence of three key medicinal chemistry principles:

-

The Pyrrolidin-2-one Core: Provides a robust and synthetically tractable foundation.

-

The 3-Amino Group: Acts as a crucial vector for chemical modification and a key hydrogen-bonding element for interacting with biological targets.

-

The 1-(2,2,2-trifluoroethyl) Group: A strategic modification designed to enhance metabolic stability and modulate electronic properties, thereby improving the drug-like potential of the entire molecule.

This guide will illuminate the synergistic interplay of these components and outline a clear, actionable path for leveraging this scaffold in modern drug discovery programs.

Medicinal Chemistry Rationale: Deconstructing the Scaffold

The therapeutic potential of this scaffold can be understood by examining the contribution of each component.

The 3-Amino Group: A Handle for Potency and Selectivity

The amino group at the C3 position is a versatile functional handle. It can act as a hydrogen bond donor, crucial for anchoring the molecule within a target's active site. More importantly, it serves as a primary point for derivatization, allowing for the systematic exploration of the surrounding chemical space to optimize potency and selectivity. This approach has been successfully used in developing potent inhibitors for various targets, including kinases and proteases.[4][5]

The 1-(2,2,2-trifluoroethyl) Substituent: Engineering Pharmacokinetics

Fluorination is a powerful tool in drug design. The introduction of a trifluoroethyl group at the N1 position of the pyrrolidin-2-one ring is a deliberate strategy to overcome common pharmacokinetic challenges.

-

Metabolic Stability: The electron-withdrawing nature of the CF₃ group shields the adjacent C-H bonds from oxidative metabolism by cytochrome P450 enzymes. This "metabolic blocking" can significantly increase the compound's half-life and oral bioavailability.

-

Binding Affinity: The trifluoromethyl group can alter the basicity of the lactam nitrogen and engage in unique, non-covalent interactions (e.g., dipole-dipole, orthogonal multipolar) within a protein binding pocket, potentially enhancing binding affinity.

-

Lipophilicity and Permeability: This group increases lipophilicity, which can be fine-tuned to optimize cell membrane permeability and achieve a balance between solubility and absorption.

Therapeutic Hypothesis: A Prime Candidate for Dipeptidyl Peptidase-4 (DPP-4) Inhibition

The pyrrolidine scaffold is a well-established pharmacophore for inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose homeostasis and a major drug target for type 2 diabetes.[6][7] Many approved DPP-4 inhibitors, known as "gliptins," feature a cyanopyrrolidine moiety that forms a reversible covalent bond with the catalytic serine residue (Ser630) in the enzyme's active site.[8]

We hypothesize that the 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one scaffold is an excellent starting point for developing novel, non-covalent DPP-4 inhibitors. The 3-amino group can be derivatized to mimic the side chains of natural peptide substrates, while the trifluoroethyl-pyrrolidinone core occupies the S1 and S2 pockets of the enzyme, establishing critical binding interactions.

Caption: Proposed binding mode of the scaffold within the DPP-4 active site.

Synthetic Strategies and Protocols

A key advantage of this scaffold is its amenability to robust and scalable synthesis. The following section outlines a proposed synthetic workflow and a detailed protocol for subsequent analog generation.

Proposed Synthesis of the Core Scaffold

A logical and efficient route to the core scaffold can be designed starting from commercially available precursors. This multi-step synthesis prioritizes high yields and purification efficiency.

Caption: A streamlined synthetic pathway to the target scaffold.

Protocol: Derivatization of the 3-Amino Group via Acylation

This protocol describes a general method for creating an amide library from the core scaffold, a crucial step for SAR studies.

Objective: To synthesize a diverse set of N-acyl derivatives of 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one for biological screening.

Materials:

-

3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one hydrochloride salt (1.0 eq)

-

Carboxylic acid of interest (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate, saturated sodium bicarbonate solution, brine, water

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one hydrochloride salt (1.0 eq) and the carboxylic acid (1.1 eq).

-

Dissolution: Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the amine).

-

Amide Coupling: Add HATU (1.2 eq) to the solution. Then, add DIPEA (3.0 eq) dropwise while stirring at room temperature. The addition of DIPEA neutralizes the hydrochloride salt and facilitates the coupling reaction.

-

Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water (2x), saturated sodium bicarbonate solution (2x), and brine (1x). The bicarbonate wash removes unreacted carboxylic acid and acidic byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate solvent gradient (e.g., hexane/ethyl acetate or dichloromethane/methanol) to afford the pure amide derivative.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Causality and Justification:

-

HATU/DIPEA: This coupling system is chosen for its high efficiency, low rate of racemization (if chiral centers are present), and broad substrate scope. HATU is a superior activating agent for carboxylic acids, while DIPEA is a non-nucleophilic base that minimizes side reactions.

-

Aqueous Workup: The specific sequence of washes is critical for removing the DMF solvent and the coupling reagents/byproducts, ensuring a cleaner crude product for purification.

Biological Evaluation: A Validated Screening Cascade

To validate the therapeutic hypothesis, a structured screening cascade is essential. This workflow ensures that resources are focused on the most promising compounds.

Caption: A tiered approach to identify lead candidates efficiently.

Protocol: In Vitro DPP-4 Inhibition Assay

This fluorometric assay is a robust, high-throughput method for determining the half-maximal inhibitory concentration (IC₅₀) of test compounds.

Objective: To quantify the inhibitory potency of synthesized analogs against human recombinant DPP-4.

Materials:

-

Human recombinant DPP-4 enzyme

-

DPP-4 substrate: Gly-Pro-AMC (7-amino-4-methylcoumarin)

-

Assay Buffer: Tris-HCl buffer (pH 7.5) containing NaCl and EDTA

-

Test compounds dissolved in DMSO

-

Positive control inhibitor (e.g., Sitagliptin)

-

384-well black, flat-bottom microplates

-

Fluorometric plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

-